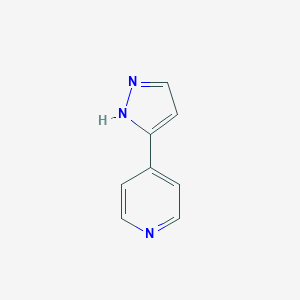

4-(1H-ピラゾール-3-イル)ピリジン

概要

説明

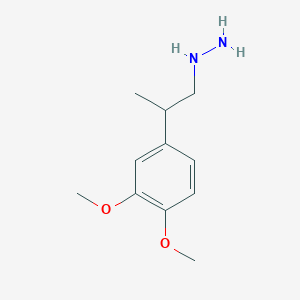

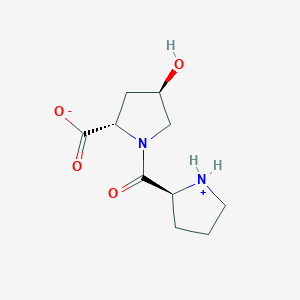

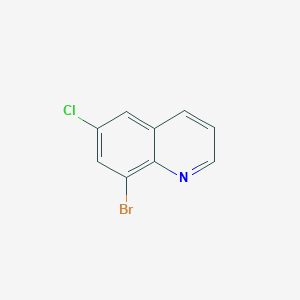

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is present in a variety of compounds that exhibit a range of biological activities and have potential applications in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is particularly interesting due to its presence in compounds with diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields within minutes . Another method utilizes fused 2(1H)-pyridinethiones as starting components to synthesize fused 1H-pyrazolo[3,4-b]pyridines, with the structures confirmed by elemental analysis and spectral data . Additionally, 1H-pyrazolo[3,4-b]pyridine has been synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, yielding a method that is advantageous for large-scale preparation due to its ease of operation and environmental friendliness .

Molecular Structure Analysis

The molecular structures of synthesized pyrazolo[3,4-b]pyridine derivatives are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products, with their structures determined spectroscopically . In another study, the crystal structures of iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives were characterized, revealing various coordination geometries and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo a variety of chemical reactions. For example, the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives with 2,3-diaminopyridine have been studied, leading to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides involves nucleophilic displacement at the C-4 position, followed by glycosylation, demonstrating the versatility of this scaffold in nucleoside analog synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their substituents and molecular structure. For instance, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids exhibited moderate to good antibacterial, anti-inflammatory, and antioxidant activities, with their properties characterized by NMR, mass, and IR spectral studies . The photoluminescent properties of certain complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligands were also investigated, highlighting the potential for diverse applications .

科学的研究の応用

複素環式化合物の合成

“4-(1H-ピラゾール-3-イル)ピリジン”は、様々な複素環式化合物の合成における重要な前駆体です。これらの構造は、DNAとRNAの基本成分であるプリン塩基との類似性から重要視されています。 これらの化合物を合成できることは、それらの生物活性と潜在的な治療応用の探求を可能にします .

生物医学研究

この化合物は、生物学的に活性な分子との構造的類似性から、生物医学研究で使用されています。これは、病気の治療における潜在的な応用を持つ新しい薬物の開発のための足場として役立ちます。 研究者は、化合物の生物活性を高め、特定の標的への特異性を高めるために、化合物の改変に焦点を当てています .

抗がん剤の開発

研究者は、抗がん特性について、“4-(1H-ピラゾール-3-イル)ピリジン”誘導体を調査しています。 様々な置換基をコア構造に結合させることで、科学者は、より高い効力と低い毒性で癌細胞の増殖を阻害できる新しい分子を発見することを目指しています .

抗炎症作用と鎮痛作用

この化合物の誘導体は、抗炎症作用と鎮痛作用について研究されています。 これらの特性は、現在の薬物に関連する副作用なしに、痛みを和らげ、炎症を軽減できる新しい薬物の開発に不可欠です .

抗ウイルス研究

“4-(1H-ピラゾール-3-イル)ピリジン”誘導体は、抗ウイルス能力についても検討されています。 目標は、ウイルスの複製能力を阻害するか、宿主の免疫応答を高めることによって、ウイルス感染症を効果的に防ぐことができる化合物を創出することです .

農薬開発

農業分野では、“4-(1H-ピラゾール-3-イル)ピリジン”の誘導体は、殺虫剤や除草剤としての潜在的な用途について検討されています。 この化合物の改変は、より効果的で環境に優しい農薬の創出につながる可能性があります .

神経疾患治療

神経疾患の治療に“4-(1H-ピラゾール-3-イル)ピリジン”誘導体を使用する研究が進められています。 これらの化合物は、アルツハイマー病、パーキンソン病、てんかんなどの疾患に対する新しい治療法の開発に役割を果たす可能性があります .

心臓血管薬の開発

最後に、この化合物は、心臓血管薬の開発における潜在的な応用について研究されています。 その誘導体は、高血圧や不整脈などの問題に対処し、心臓病の新しい治療法を創出するために使用できる可能性があります .

Safety and Hazards

将来の方向性

While specific future directions for “4-(1H-pyrazol-3-yl)pyridine” are not explicitly mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

作用機序

Target of Action

4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of 4-(1H-pyrazol-3-yl)pyridine were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .

Biochemical Pathways

Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .

Result of Action

The molecular and cellular effects of 4-(1H-pyrazol-3-yl)pyridine’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .

Action Environment

The action, efficacy, and stability of 4-(1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances

特性

IUPAC Name |

4-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBRHATXLQPYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585916 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17784-60-0 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?

A: 4-(1H-pyrazol-3-yl)pyridine, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.

Q2: Can you provide examples of metal complexes formed with 4-(1H-pyrazol-3-yl)pyridine?

A2: 4-(1H-pyrazol-3-yl)pyridine readily forms complexes with a range of transition metals. Some examples include:

- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is 4-(1H-pyrazol-3-yl)pyridine. This complex exhibits a paddle-wheel-like structure [].

- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where 4-(1H-pyrazol-3-yl)pyridine acts as a monodentate ligand, coordinating through its pyridine nitrogen [].

- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].

- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging 4-(1H-pyrazol-3-yl)pyridine ligands connect cadmium centers to create a one-dimensional chain [].

Q3: What are the potential applications of 4-(1H-pyrazol-3-yl)pyridine-based metal complexes?

A3: The diverse structural motifs achievable with 4-(1H-pyrazol-3-yl)pyridine-based metal complexes make them attractive for various applications, including:

- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating 4-(1H-pyrazol-3-yl)pyridine and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].

- Luminescent materials: Metallogels formed with 4-(1H-pyrazol-3-yl)pyridine and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)